tert-Butyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-1-carboxylate
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Overview
Description
tert-Butyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-1-carboxylate is a chemical compound with the molecular formula C12H13BrN2O2 It is a derivative of pyrrolopyridine, a heterocyclic compound that contains both pyrrole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-1-carboxylate typically involves the bromination of a pyrrolopyridine precursor followed by esterification. One common method involves the reaction of 6-bromo-1H-pyrrolo[3,2-b]pyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The pyrrolo[3,2-b]pyridine ring can be oxidized or reduced, leading to different derivatives with altered chemical properties.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate, typically in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Ester Hydrolysis: Acidic or basic conditions, using hydrochloric acid (HCl) or sodium hydroxide (NaOH), respectively.
Major Products Formed
Substitution Reactions: Products include various substituted pyrrolopyridines.
Oxidation and Reduction: Products include oxidized or reduced derivatives of the pyrrolopyridine ring.
Ester Hydrolysis: The major product is 6-bromo-1H-pyrrolo[3,2-b]pyridine-1-carboxylic acid.
Scientific Research Applications
tert-Butyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing into its potential use in drug discovery, particularly in targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials with unique properties, such as advanced polymers or coatings.
Mechanism of Action
The mechanism of action of tert-Butyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or allosteric sites, leading to changes in protein conformation and function.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
- tert-Butyl 6-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate
- 6-Bromo-1H-pyrrolo[3,2-b]pyridine
Uniqueness
tert-Butyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-1-carboxylate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and potential biological activity. Its tert-butyl ester group provides stability and lipophilicity, making it a valuable intermediate in organic synthesis and drug development.
Properties
IUPAC Name |
tert-butyl 6-bromopyrrolo[3,2-b]pyridine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O2/c1-12(2,3)17-11(16)15-5-4-9-10(15)6-8(13)7-14-9/h4-7H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVNVBORCVHGQRV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=N2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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